molecular formula C18H20ClNOS B2519397 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797726-64-7

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2519397
CAS RN: 1797726-64-7
M. Wt: 333.87
InChI Key: HCXGLTFJBNCQPR-UHFFFAOYSA-N
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Description

The compound "1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties. The first paper discusses a molecule with a pyrazolone ring and a fluorophenyl group, which shares some structural similarities with the chlorophenyl and thiophene components of the target compound . The second paper focuses on a benzo[b]thiophene derivative with a chlorophenyl group, which is structurally related to the thiophene and chlorophenyl moieties in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the benzo[b]thiophene derivative mentioned in the second paper is synthesized through oxidation using an H2O2-TFA system . This suggests that the synthesis of the target compound might also involve oxidative steps, possibly to introduce the ketone functionality. The exact synthesis of "1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone" would likely require careful planning to ensure the correct assembly of the azepan ring, the chlorophenyl group, and the thiophene moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been analyzed using various techniques. The first paper reports the use of FT-IR and theoretical calculations to determine the optimized molecular structure and vibrational frequencies . Such analysis could be applied to the target compound to understand its geometry and electronic distribution. The NBO analysis from the first paper could also be relevant, as it helps in understanding the stability of the molecule through hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the second paper, where the benzo[b]thiophene derivative undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This suggests that the ketone group in the target compound might also be reactive towards nucleophiles, potentially leading to various addition reactions. The presence of the chlorophenyl group could further influence the reactivity, as seen in the study of the benzo[b]thiophene derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially deduced from the properties of similar compounds. The first paper indicates that the presence of electronegative groups, such as the carbonyl group, can influence the reactivity and the molecular electrostatic potential (MEP) of the molecule . The MEP analysis shows how the negative charge is distributed over the molecule, which is crucial for understanding its reactivity. Additionally, the first hyperpolarizability is calculated to assess the potential of the compound in nonlinear optics . These analyses could be relevant to the target compound, providing insights into its potential applications and reactivity.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

  • The study of related enaminones, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, highlights the importance of hydrogen bonding between secondary amine and carbonyl groups. These interactions establish six-membered hydrogen-bonded rings and lead to the formation of centrosymmetric dimers, which are crucial for understanding the molecular structure and reactivity of similar compounds (Balderson et al., 2007).

Synthesis and Reactivity

  • The synthesis of compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone showcases the reactivity of similar structures towards sulfur- and oxygen-containing nucleophiles. This method provides insights into functionalizing 2-acyl-benzo[b]thiophene derivatives through Michael-type nucleophilic addition (Pouzet et al., 1998).

Molecular Docking and Biological Properties

  • A detailed experimental and theoretical analysis of compounds structurally related to "1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone" has been conducted. This includes equilibrium geometry, vibrational wavenumbers, and HOMO-LUMO analysis, providing a basis for understanding the potential biological activity and molecular docking applications of such compounds (ShanaParveen et al., 2016).

Luminescence and Organic Electronics

  • The design and synthesis of a donor-acceptor molecule demonstrating dual emission of delayed fluorescence and room-temperature phosphorescence offers insights into the luminescent properties of structurally related compounds. Such findings are crucial for applications in organic electronics and photonics (Wen et al., 2021).

properties

IUPAC Name

1-[3-(4-chlorophenyl)azepan-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c19-16-8-6-14(7-9-16)15-4-1-2-10-20(13-15)18(21)12-17-5-3-11-22-17/h3,5-9,11,15H,1-2,4,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGLTFJBNCQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone

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